Phorbol 12,13-Dibutyrate

Description

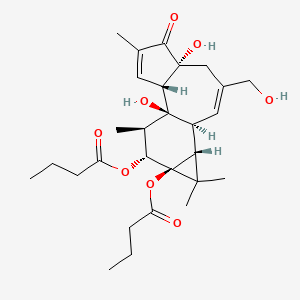

Phorbol 12,13-dibutanoate is a phorbol ester, a butyrate ester and a tertiary alpha-hydroxy ketone.

A phorbol ester found in CROTON OIL which, in addition to being a potent skin tumor promoter, is also an effective activator of calcium-activated, phospholipid-dependent protein kinase (protein kinase C). Due to its activation of this enzyme, phorbol 12,13-dibutyrate profoundly affects many different biological systems.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJRUJTZSGYBEZ-YVQNUNKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O8 | |

| Record name | PHORBOL-12,13-DIBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958628 | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992) | |

| Record name | PHORBOL-12,13-DIBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

37558-16-0, 61557-88-8 | |

| Record name | PHORBOL-12,13-DIBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37558-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorbol dibutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061557888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORBOL 12,13-DIBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67MX82CL58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phorbol 12,13-Dibutyrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol (B1677699) 12,13-dibutyrate (PDBu) is a synthetic phorbol ester, a class of compounds derived from croton oil.[1] It is a potent and widely used pharmacological tool in biomedical research to investigate a variety of cellular processes.[2] Structurally similar to the endogenous signaling molecule diacylglycerol (DAG), PDBu serves as a powerful activator of Protein Kinase C (PKC) isozymes.[3][4] Its utility in research is enhanced by its higher water solubility compared to other phorbol esters like Phorbol 12-myristate 13-acetate (PMA), which facilitates its use in cell culture experiments.[5] This technical guide provides an in-depth overview of the mechanism of action of PDBu, its downstream signaling effects, and detailed experimental protocols for its application in research.

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of Phorbol 12,13-dibutyrate is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in signal transduction, regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[4] PDBu functions as a structural analog of diacylglycerol (DAG), an endogenous second messenger that activates conventional (cPKC) and novel (nPKC) PKC isozymes.[3]

PDBu binds to the C1 domain, a conserved cysteine-rich region present in the regulatory domain of cPKC and nPKC isozymes.[2] This binding event mimics the action of DAG, inducing a conformational change in the PKC molecule. This change relieves the autoinhibitory interaction of a pseudosubstrate region with the catalytic domain, leading to the activation of the kinase.[6] Upon activation, PKC translocates from the cytosol to the plasma membrane and other cellular compartments where it phosphorylates a wide array of substrate proteins, thereby propagating downstream signaling cascades.[6]

It is important to note that atypical PKC (aPKC) isozymes lack a typical C1 domain and are therefore unresponsive to activation by phorbol esters like PDBu.[7]

Downstream Signaling Pathways

Activation of PKC by PDBu initiates a cascade of intracellular signaling events, with the Mitogen-Activated Protein Kinase (MAPK) pathway being one of the most prominent and well-characterized downstream targets.

PKC-Mediated MAPK/ERK Pathway Activation

The MAPK cascade is a central signaling module that converts extracellular stimuli into a wide range of cellular responses. The activation of the Raf-MEK-ERK pathway is a key consequence of PDBu-induced PKC activation.

Activated PKC can directly or indirectly phosphorylate and activate Raf kinases (A-Raf, B-Raf, and c-Raf/Raf-1). Raf, in turn, phosphorylates and activates MEK1 and MEK2 (MAPK/ERK Kinase). Activated MEK then phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2) on threonine and tyrosine residues within their activation loop.[8] Phosphorylated ERK1/2 can then translocate to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that influence cell proliferation, differentiation, and survival.[5]

The activation of the MAPK pathway by PDBu has been demonstrated in various cell types. For instance, treatment of HeLa cells with PDBu leads to a dose-dependent increase in the phosphorylation of p44/42 MAPK (Erk1/2).[5]

Biological Effects

The activation of PKC and its downstream signaling pathways by PDBu leads to a wide array of biological responses, making it a valuable tool for studying these processes.

-

Tumor Promotion: PDBu is a potent tumor promoter, a characteristic shared by many phorbol esters. This activity is linked to its ability to persistently activate PKC, leading to uncontrolled cell proliferation and other hallmark features of cancer.[9]

-

Smooth Muscle Contraction: PDBu induces contraction in various types of smooth muscle, including vascular and bronchial smooth muscle.[10][11] This effect is often associated with the inhibition of myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation and contraction, in some cases independent of changes in intracellular calcium concentration.[10]

-

Modulation of Ion Channels and Transporters: PDBu has been shown to modulate the activity of various ion channels and transporters. For example, it can inhibit the activity of Na+,K+ ATPase in certain cell types.[9][10]

-

Cell Differentiation: PDBu can induce differentiation in various cell lines. For example, it can promote the megakaryocytic differentiation of K562 human erythroleukemia cells.

-

T-cell Activation: In conjunction with a calcium ionophore, PDBu can synergistically induce T-lymphocyte proliferation and the production of interleukin-2 (B1167480) (IL-2).[12]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of PDBu with its primary targets and its biological effects.

Table 1: Binding Affinities (Kd) of [3H]PDBu for PKC Isozymes

| PKC Isozyme | Kd (nM) | Experimental System | Reference |

| PKC-α | 1.6 - 18 | Recombinant, expressed in baculovirus/insect cell system | [10] |

| PKC-β1 | 1.6 - 18 | Recombinant, expressed in baculovirus/insect cell system | [10] |

| PKC-β2 | 1.6 - 18 | Recombinant, expressed in baculovirus/insect cell system | [10] |

| PKC-γ | 1.6 - 18 | Recombinant, expressed in baculovirus/insect cell system | [10] |

| PKC-δ | 1.6 - 18 | Recombinant, expressed in baculovirus/insect cell system | [10] |

| PKC-ε | 1.6 - 18 | Recombinant, expressed in baculovirus/insect cell system | [10] |

| PKC-ζ | No specific binding | Recombinant, expressed in baculovirus/insect cell system | [10] |

| C1 Peptides (most) | 0.45 - 7.4 | Synthetic C1 peptides | [2] |

Table 2: IC50/EC50 Values for PDBu-Mediated Effects

| Effect | Cell Type/System | IC50/EC50 | Reference |

| Inhibition of PAF-induced [Ca2+]i elevation | Neurohybrid NG108-15 cells | IC50: 162 nM | [9] |

| Inhibition of PAF-induced inositol (B14025) monophosphate accumulation | Neurohybrid NG108-15 cells | IC50: 35 nM | [9] |

| Antiviral activity against HIV2 ROD | MT4 cells | EC50: 14 nM | [13] |

Experimental Protocols

[3H]this compound Binding Assay

This protocol is a generalized method for determining the binding affinity of PDBu to its receptors in a membrane preparation.

Materials:

-

[3H]this compound

-

Unlabeled PDBu

-

Membrane preparation from cells or tissue expressing PKC

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate cofactors like Ca2+ and phosphatidylserine)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a series of tubes, add a fixed amount of membrane protein (e.g., 50-100 µg).

-

Total Binding: To a set of tubes, add increasing concentrations of [3H]PDBu.

-

Non-specific Binding: To another set of tubes, add the same increasing concentrations of [3H]PDBu along with a high concentration of unlabeled PDBu (e.g., 10 µM) to saturate the specific binding sites.

-

Incubation: Incubate all tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound and non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each concentration. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression of the specific binding data.

In Vitro PKC Kinase Activity Assay

This protocol outlines a general method for measuring the kinase activity of PKC in response to PDBu stimulation.

Materials:

-

Purified or recombinant PKC isozyme

-

PDBu

-

PKC substrate (e.g., a specific peptide substrate or a protein like histone H1)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) (for comparison with PDBu)

-

Stop solution (e.g., phosphoric acid or EDTA)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, PKC substrate, and cofactors (PS and Ca2+).

-

Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.

-

Stimulation: Add PDBu to the desired final concentration. Include control reactions with vehicle (e.g., DMSO) and a positive control with DAG.

-

Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution.

-

Separation: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the amount of 32P incorporated into the substrate using a scintillation counter.

-

Analysis: Compare the kinase activity in the PDBu-stimulated samples to the basal and positive control samples.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the detection of ERK1/2 activation in cell lysates following PDBu treatment.

Materials:

-

Cultured cells

-

PDBu

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (BCA or Bradford)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and grow to the desired confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Treat the cells with various concentrations of PDBu for a specific time course (e.g., 15-30 minutes).[5]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK1/2.

-

Densitometry: Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.

References

- 1. Altered intracellular calcium and this compound binding to intact platelets in young obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toward the identification of selective modulators of protein kinase C (PKC) isozymes: establishment of a binding assay for PKC isozymes using synthetic C1 peptide receptors and identification of the critical residues involved in the phorbol ester binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 5. PDBu (this compound) | Cell Signaling Technology [cellsignal.com]

- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. PMA-induced activation of the p42/44ERK- and p38RK-MAP kinase cascades in HL-60 cells is PKC dependent but not essential for differentiation to the macrophage-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein kinase C activator phorbol 12, 13-dibutyrate inhibits platelet activating factor-stimulated Ca2+ mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of multiple PKC isoforms in this compound-induced contraction during high K(+) depolarization in bronchial smooth muscle of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol to identify proteins as regulators of gene expression noise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

PDBu as a Diacylglycerol Analog: A Technical Guide for Researchers

An in-depth exploration of the synthetic phorbol (B1677699) ester, Phorbol 12,13-dibutyrate (PDBu), and its critical role as a diacylglycerol (DAG) analog in cellular signaling research and drug development. This guide provides a comprehensive overview of PDBu's mechanism of action, its interaction with key signaling proteins, and detailed protocols for its application in various experimental settings.

Introduction: The Significance of Diacylglycerol Analogs in Cellular Research

Diacylglycerol (DAG) is a pivotal second messenger in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC) isozymes.[1] The transient and localized nature of endogenous DAG production, however, presents challenges for its direct use in experimental research. Synthetic analogs that mimic the function of DAG, such as the phorbol ester this compound (PDBu), have become indispensable tools for elucidating the intricate mechanisms of PKC-mediated signal transduction.

PDBu, a potent activator of PKC, offers several advantages for in vitro and in vivo studies.[2][3] Its greater water solubility compared to other phorbol esters like Phorbol 12-myristate 13-acetate (PMA) facilitates its use in aqueous solutions and allows for easier washout from cell cultures.[4][5] This property is particularly beneficial for studies requiring transient PKC activation.[2] This guide will delve into the biochemical properties of PDBu, its interaction with PKC, the downstream signaling cascades it triggers, and provide detailed experimental protocols for its effective use in a research setting.

Biochemical Properties and Mechanism of Action

PDBu is a synthetic phorbol ester that functions as a structural and functional analog of diacylglycerol.[2] Its primary mechanism of action is the direct activation of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms.[5] PDBu achieves this by binding to the C1 domain of these PKC isozymes, a region that normally binds to DAG.[5] This binding event induces a conformational change in the PKC protein, leading to the release of an autoinhibitory pseudosubstrate from the active site and subsequent activation of the kinase.[6]

While PDBu is a potent PKC activator, it is considered a weaker tumor promoter compared to the more lipophilic phorbol ester, PMA.[3] The difference in potency and biological activity between PDBu and PMA is an important consideration for experimental design.[4]

Quantitative Data: Binding Affinities and Effective Concentrations

The affinity of PDBu for various PKC isozymes has been quantified in numerous studies. The dissociation constant (Kd) for PDBu binding to PKC is typically in the nanomolar range, highlighting its high potency. The table below summarizes key quantitative data for PDBu's interaction with PKC and its effects in cellular assays.

| Parameter | PKC Isozyme/Cell Type | Value | Reference(s) |

| Kd (Binding Affinity) | Recombinant PKC-α | 1.6 - 18 nM (in the presence of calcium) | [7] |

| Recombinant PKC-β1 | 1.6 - 18 nM (in the presence of calcium) | [7] | |

| Recombinant PKC-β2 | 1.6 - 18 nM (in the presence of calcium) | [7] | |

| Recombinant PKC-γ | 1.6 - 18 nM (in the presence of calcium) | [7] | |

| Recombinant PKC-δ | 1.6 - 18 nM (in the presence of calcium) | [7] | |

| Recombinant PKC-ε | 1.6 - 18 nM (in the presence of calcium) | [7] | |

| CY-PKC (from transfected CHO cells) | 0.98 ± 0.37 nM | [8] | |

| Human PKC (Invitrogen) | 0.52 ± 0.05 nM | [8] | |

| IC50 (Inhibitory Concentration) | PAF-induced [Ca2+]i elevation (NG108-15 cells) | 162 nM | [9] |

| PAF-induced inositol (B14025) monophosphate (IP1) accumulation (NG108-15 cells) | 35 nM | [9] | |

| EC50 (Effective Concentration) | Activation of mouse wild-type TRPV4 (HEK293 cells) | 22.47 µM | [10] |

| Antiviral activity against HIV2 ROD (MT4 cells) | 14 nM | [10] | |

| Effective Concentration in Cellular Assays | Reduction of myocyte contraction amplitude (guinea-pig ventricular myocytes) | 10⁻⁷ M | [11] |

| Activation of PKC and inhibition of Na/K-ATPase (OK cells) | 1 µM | [10] |

Signaling Pathways Modulated by PDBu

As a potent PKC activator, PDBu triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell growth, differentiation, apoptosis, and smooth muscle contraction.[6][12][13]

The Canonical PKC Signaling Pathway

The primary signaling pathway activated by PDBu is the canonical PKC pathway. Upon binding of an agonist to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, or its analog PDBu, recruits and activates PKC at the cell membrane. Activated PKC then phosphorylates a diverse range of substrate proteins, leading to various cellular responses.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Differences in the effects of phorbol esters and diacylglycerols on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. A Comparison Between Phorbol 12 Myristate 13 Acetate and Phorbol 12, 13 Dibutyrate in Human Melanocyte Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein kinase C activator phorbol 12, 13-dibutyrate inhibits platelet activating factor-stimulated Ca2+ mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. This compound-induced, protein kinase C-mediated contraction of rabbit bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Decursin and PDBu: two PKC activators distinctively acting in the megakaryocytic differentiation of K562 human erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phorbol 12,13-Dibutyrate and mitogen-activated protein kinase (MAPK) activation

An In-depth Technical Guide to Phorbol (B1677699) 12,13-Dibutyrate (PDBu)-Mediated Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol 12,13-dibutyrate (PDBu) is a synthetic phorbol ester widely utilized in biomedical research as a potent modulator of signal transduction pathways.[1] By mimicking the endogenous second messenger diacylglycerol (DAG), PDBu plays a crucial role in the activation of Protein Kinase C (PKC) isozymes, which subsequently triggers a cascade of phosphorylation events, most notably the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] This pathway, encompassing the key kinases Raf, MEK, and ERK, is a central regulator of fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[3][4][5] Dysregulation of the MAPK cascade is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[3][5] This technical guide provides a detailed overview of the molecular mechanisms by which PDBu activates MAPK signaling, presents quantitative data from relevant studies, outlines common experimental protocols, and visualizes the core signaling pathways and workflows.

Core Mechanism: From PDBu to MAPK Activation

The activation of the MAPK pathway by PDBu is a multi-step process initiated by its interaction with specific intracellular receptors. Phorbol esters like PDBu are structural analogs of diacylglycerol (DAG), enabling them to bind to and activate DAG-responsive proteins.[2][6]

Protein Kinase C (PKC) Activation

The primary targets of PDBu are the classical and novel isoforms of Protein Kinase C (PKC).[7][8] These enzymes possess a conserved C1 domain which functions as the binding site for both DAG and phorbol esters.[6][9]

-

Membrane Translocation: In its inactive state, PKC resides in the cytosol. The binding of PDBu to the C1 domain induces a conformational change that increases the enzyme's affinity for membrane phospholipids, causing it to translocate from the cytosol to the plasma membrane.

-

Enzymatic Activation: Once at the membrane, PKC is fully activated and can phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby initiating downstream signaling cascades.[10]

The Ras-Raf-MEK-ERK Cascade

The most well-characterized pathway leading from PKC to MAPK activation is the Ras-Raf-MEK-ERK cascade.[10][11] PKC can interface with this core pathway at multiple levels.

-

Ras Activation: PKC can indirectly activate Ras, a small GTPase that acts as a molecular switch.[4][12] This can occur through the phosphorylation and activation of Ras guanine (B1146940) nucleotide exchange factors (RasGEFs) like SOS, which promote the exchange of GDP for GTP on Ras, converting it to its active state.[5]

-

Raf Kinase Activation: Activated Ras recruits the serine/threonine kinase Raf (a MAP Kinase Kinase Kinase or MAPKKK) to the cell membrane, where it becomes activated.[4][12] Certain PKC isoforms have also been shown to directly phosphorylate and activate Raf, providing a Ras-independent mechanism for pathway activation.[13]

-

MEK and ERK Phosphorylation: Activated Raf then phosphorylates and activates MEK (a MAP Kinase Kinase or MAPKK).[14] MEK is a dual-specificity kinase that subsequently phosphorylates the extracellular signal-regulated kinases ERK1 and ERK2 (also known as p44/42 MAPK) on specific threonine and tyrosine residues (Thr202/Tyr204), leading to their activation.[1][14]

-

Nuclear Translocation and Gene Expression: Activated ERK can then phosphorylate numerous cytoplasmic and nuclear targets, including transcription factors, which regulate the expression of genes involved in cell proliferation, differentiation, and survival.[12]

Involvement of Other MAPK Pathways (JNK & p38)

Besides the canonical ERK pathway, PDBu-induced PKC activation can also influence other MAPK family members, such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[15] These pathways are often associated with cellular responses to stress, inflammation, and apoptosis.[16][17][18] The cross-talk between PKC and these pathways can be complex and cell-type specific, with some studies showing PDBu-induced phosphorylation of both JNK and p38.[15][19]

"Non-Kinase" Phorbol Ester Receptors

It is critical to note that PKCs are not the exclusive receptors for phorbol esters. Other proteins containing C1 domains can also be directly activated by PDBu. These "non-kinase" receptors include RasGRP (a Ras activator), Munc-13 (involved in vesicle priming), and chimaerins (Rac-GAPs).[6][9] The activation of RasGRP, in particular, provides a direct link between PDBu and the activation of the Ras-ERK pathway, independent of PKC.[6]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling cascade and a common experimental workflow.

Caption: PDBu-induced MAPK/ERK signaling cascade.

Caption: Experimental workflow for detecting p-ERK via Western Blot.

Quantitative Data on PDBu-Mediated MAPK Activation

The following tables summarize quantitative parameters related to the use of PDBu in activating the MAPK pathway, compiled from various studies.

Table 1: PDBu Treatment Parameters in Cell Culture

| Parameter | Value | Cell Line(s) | Source |

|---|---|---|---|

| Typical Working Concentration | 20 - 2000 nM | General Use | [1] |

| Typical Treatment Duration | 15 - 30 min | General Use | [1] |

| Time to Max ppERK Activation | 5 - 15 min | HeLa | [20] |

| Synergistic Agent (T-Cells) | Ionomycin (B1663694) | Human T-Lymphocytes | [21] |

| Required Duration for Max IL-2 | 2 hours (with Ionomycin) | Human T-Lymphocytes |[21] |

Table 2: Observed Effects of PDBu on MAPK Pathway Components

| Effect Measured | Cell Line | PDBu Concentration | Result | Source |

|---|---|---|---|---|

| Phospho-p44/42 MAPK (Erk1/2) | HeLa | 20 - 2000 nM | Dose-dependent increase | [1] |

| Phosphorylation of ERK1/2 & JNK | NHBE | Not Specified | Increased | [15] |

| Inhibition of FGF-2-stimulated p38 MAPK | Swiss 3T3 Fibroblasts | Not Specified | Phorbol ester inhibits activation | [22] |

| Activation of MAPK Kinase (MAPKK) | EL4 Thymoma | Not Specified | Rapid activation in sensitive cells |[23] |

Key Experimental Protocols

Investigating the PDBu-MAPK pathway involves a series of established molecular biology techniques. Below are detailed methodologies for common experiments.

Cell Culture and PDBu Treatment

This protocol is a generalized procedure for stimulating cultured cells with PDBu to activate the MAPK pathway.

-

Cell Seeding: Plate cells (e.g., HeLa, Swiss 3T3, K562) in appropriate growth medium and culture until they reach 70-80% confluency.

-

Serum Starvation: To reduce basal MAPK activity, aspirate the growth medium and replace it with a low-serum or serum-free medium for 12-24 hours.

-

PDBu Preparation: Prepare a stock solution of PDBu in a water-miscible solvent like DMSO or ethanol (B145695) (e.g., 2 mM).[1][24] PDBu is more hydrophilic than other phorbol esters like TPA/PMA, which facilitates easier removal from cell cultures.[1][24] Store stock solutions at -20°C in single-use aliquots.[24]

-

Cell Treatment: Dilute the PDBu stock solution in the serum-free medium to the desired final concentration (e.g., 20 nM to 2 µM). Add the PDBu-containing medium to the cells and incubate for the desired time (e.g., 5 minutes to 4 hours) at 37°C.

Western Blotting for Phosphorylated MAPK

Western blotting is the most common method to quantify the activation of MAPK pathway proteins, using antibodies specific to their phosphorylated (i.e., active) forms.

-

Cell Lysis: After PDBu treatment, place the culture dish on ice. Aspirate the medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard assay such as the Bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-Phospho-p44/42 MAPK (Thr202/Tyr204)) overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total ERK1/2). Densitometry is used to quantify band intensity.

Use of Pathway-Specific Inhibitors

To confirm the involvement of specific kinases in the signaling cascade, experiments are often repeated in the presence of pharmacological inhibitors.

-

Pre-treatment: Before stimulating with PDBu, pre-incubate the cells with a specific inhibitor for 30-60 minutes.

-

Inhibitors Used:

-

Stimulation and Analysis: After pre-treatment, add PDBu (in the continued presence of the inhibitor) and proceed with the analysis, typically Western blotting, to observe if the inhibitor blocks the PDBu-induced phosphorylation of the target protein.

Implications for Drug Development

The Ras-Raf-MEK-ERK pathway is one of the most frequently mutated signaling pathways in human cancer, leading to uncontrolled cell proliferation and survival.[3][12][26] Therefore, the components of this pathway, particularly Raf and MEK, are attractive targets for the development of novel anticancer drugs.[3] PDBu serves as a valuable research tool in this context. It provides a reliable and potent method to activate the PKC-MAPK axis, allowing researchers to:

-

Study the fundamental biology of the MAPK pathway.

-

Investigate mechanisms of feedback and resistance.[13]

-

Screen for and characterize the efficacy of novel pathway inhibitors.

-

Explore the differential roles of various PKC isoforms in mediating downstream signaling.[13]

By providing a robust method to switch on this critical signaling cascade, PDBu helps to elucidate the complex mechanisms that drive cancer and to validate new therapeutic strategies aimed at inhibiting it.

References

- 1. PDBu (this compound) | Cell Signaling Technology [cellsignal.com]

- 2. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of anticancer drugs targeting the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of the receptors for the phorbol ester tumor promoters: multiple receptors with different biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of PKC-MAPK Signalling Pathways in the Development of Hyperglycemia-Induced Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phorbol 12-myristate 13-acetate upregulates cyclooxygenase-2 expression in human pulmonary epithelial cells via Ras, Raf-1, ERK, and NF-kappaB, but not p38 MAPK, pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway by conventional, novel, and atypical protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MEK/ERK pathway mediates PKC activation-induced recruitment of PKCζ and MMP-9 to podosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pro-survival effects of JNK and p38 MAPK pathways in LPS-induced activation of BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antagonistic control of cell fates by JNK and p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Signaling to Extracellular Signal-regulated Kinase from ErbB1 Kinase and Protein Kinase C: FEEDBACK, HETEROGENEITY, AND GATING - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of human T lymphocytes by phorbol-12,13-dibutyrate and ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phorbol esters inhibit fibroblast growth factor-2-stimulated fibroblast proliferation by a p38 MAP kinase dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of phorbol ester on mitogen-activated protein kinase kinase activity in wild-type and phorbol ester-resistant EL4 thymoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. This compound-induced, protein kinase C-mediated contraction of rabbit bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

The PKC Agonist PDBu: A Deep Dive into its Influence on Gene Expression and Transcription Factor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phorbol (B1677699) 12,13-dibutyrate (PDBu) is a potent phorbol ester that serves as a powerful tool in cell biology and drug discovery. By mimicking the function of the endogenous second messenger diacylglycerol (DAG), PDBu directly activates Protein Kinase C (PKC) isozymes, triggering a cascade of downstream signaling events. This activation profoundly impacts gene expression and the activity of key transcription factors, influencing a wide array of cellular processes including proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PDBu's effects, with a focus on quantitative gene expression changes, detailed experimental protocols, and the intricate signaling pathways involved.

Data Presentation: PDBu's Impact on the Transcriptome

To provide a quantitative understanding of how PDBu and similar phorbol esters alter gene expression, we have compiled data from a representative RNA-sequencing study. The following tables summarize the top up- and down-regulated genes in the human monocytic cell line THP-1 following treatment with Phorbol 12-myristate 13-acetate (PMA), a functionally analogous phorbol ester to PDBu, leading to their differentiation into macrophage-like cells.[1][2] This differentiation process is a well-established model for studying the effects of PKC activation on gene regulation.[3][4]

Table 1: Top 10 Up-regulated Genes in THP-1 Cells Treated with PMA [2]

| Gene Symbol | Log2 Fold Change | Adjusted p-value | Gene Function |

| RGS1 | 10.2 | < 0.05 | Regulator of G-protein signaling |

| SPP1 | 9.8 | < 0.05 | Secreted Phosphoprotein 1 (Osteopontin), involved in inflammation and cell adhesion |

| GDF15 | 9.5 | < 0.05 | Growth Differentiation Factor 15, stress response cytokine |

| IL1B | 9.2 | < 0.05 | Interleukin 1 Beta, a pro-inflammatory cytokine |

| HAVCR2 | 9.0 | < 0.05 | Hepatitis A Virus Cellular Receptor 2 (TIM-3), immune checkpoint molecule |

| SGK1 | 8.8 | < 0.05 | Serum/Glucocorticoid Regulated Kinase 1, involved in cell survival and stress response |

| EGR2 | 8.7 | < 0.05 | Early Growth Response 2, transcription factor involved in differentiation |

| TRAC | 8.5 | < 0.05 | T-Cell Receptor Alpha Constant, component of the T-cell receptor |

| IL8 | 8.3 | < 0.05 | Interleukin 8, a chemokine involved in inflammation and neutrophil recruitment |

| EBI3 | 8.1 | < 0.05 | Epstein-Barr Virus Induced 3, a subunit of IL-27 and IL-35 cytokines |

Table 2: Top 10 Down-regulated Genes in THP-1 Cells Treated with PMA [2]

| Gene Symbol | Log2 Fold Change | Adjusted p-value | Gene Function |

| SERPINB10 | -9.5 | < 0.05 | Serpin Family B Member 10, a protease inhibitor |

| TRGC2 | -9.2 | < 0.05 | T-Cell Receptor Gamma Constant 2 |

| SERPINB2 | -9.0 | < 0.05 | Serpin Family B Member 2 (Plasminogen Activator Inhibitor-2) |

| TRGC1 | -8.8 | < 0.05 | T-Cell Receptor Gamma Constant 1 |

| MS4A3 | -8.6 | < 0.05 | Membrane Spanning 4-Domains A3, involved in hematopoietic cell differentiation |

| MS4A4E | -8.5 | < 0.05 | Membrane Spanning 4-Domains A4E |

| TRGJP1 | -8.3 | < 0.05 | T-Cell Receptor Gamma Joining P1 |

| MS4A6A | -8.1 | < 0.05 | Membrane Spanning 4-Domains A6A |

| TRGJP2 | -8.0 | < 0.05 | T-Cell Receptor Gamma Joining P2 |

| MS4A4A | -7.8 | < 0.05 | Membrane Spanning 4-Domains A4A |

Signaling Pathways: Unraveling the PDBu-Induced Network

PDBu's primary mechanism of action is the activation of PKC. This initiates a complex network of signaling pathways that ultimately converge on the nucleus to modulate gene expression. The two most prominent pathways activated by PDBu are the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the activation of the AP-1 transcription factor, and the pathway leading to the activation of the NF-κB transcription factor.

PDBu-PKC-MAPK-AP-1 Signaling Axis

Upon binding to the C1 domain of conventional and novel PKC isoforms, PDBu induces a conformational change that activates the kinase.[5] This activation leads to the phosphorylation and activation of downstream kinases in the MAPK cascade. The sequential activation of Raf, MEK, and ERK ultimately results in the phosphorylation and activation of transcription factors such as c-Jun and c-Fos, which are components of the AP-1 complex. Activated AP-1 then binds to its consensus DNA sequence (TPA response element - TRE) in the promoter region of target genes, driving their transcription.

References

- 1. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA | PLOS One [journals.plos.org]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Phorbol 12,13-Dibutyrate (PDBu) and its Effects on Smooth Muscle Contraction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol (B1677699) 12,13-dibutyrate (PDBu) is a potent tumor promoter and a widely used pharmacological tool to investigate the roles of protein kinase C (PKC) in cellular processes. In the context of smooth muscle physiology, PDBu serves as a powerful activator of PKC, eliciting a range of effects on smooth muscle contraction that are critical to understanding both normal physiological function and the pathophysiology of various diseases. This technical guide provides a comprehensive overview of the mechanisms of action of PDBu on smooth muscle, with a focus on its effects on contractility. It includes a summary of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved, intended to serve as a valuable resource for researchers and professionals in the field.

Introduction

Smooth muscle contraction is a fundamental physiological process, underpinning the function of numerous organ systems, including the cardiovascular, respiratory, gastrointestinal, and urogenital systems. The regulation of smooth muscle tone is a complex interplay of signaling pathways that modulate the intracellular calcium concentration ([Ca²⁺]i) and the sensitivity of the contractile apparatus to Ca²⁺. Phorbol esters, such as PDBu, are instrumental in dissecting these pathways, primarily through their ability to directly activate PKC, a key enzyme in many signal transduction cascades.

PDBu mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms and leading to their activation. This activation triggers a cascade of phosphorylation events that ultimately influence the contractile state of the smooth muscle cell. The effects of PDBu can vary depending on the specific smooth muscle type, the experimental conditions, and the complement of PKC isoforms expressed. This guide will explore these nuances, providing a detailed examination of PDBu's multifaceted role in smooth muscle contraction.

Mechanism of Action of PDBu in Smooth Muscle

The primary mechanism by which PDBu influences smooth muscle contraction is through the activation of Protein Kinase C (PKC). However, the downstream effects of PKC activation are complex and can involve multiple signaling pathways that regulate both Ca²⁺-dependent and Ca²⁺-sensitizing mechanisms.

Protein Kinase C Activation

PDBu, being a structural analog of DAG, directly binds to and activates conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. This activation is a critical step in initiating the signaling cascade that leads to smooth muscle contraction. While PDBu alone can induce contraction in some smooth muscle types, its effects are often more pronounced in the presence of a permissive or elevated intracellular Ca²⁺ concentration.[1]

Calcium Sensitization

A key effect of PDBu-mediated PKC activation is the sensitization of the contractile machinery to Ca²⁺. This means that a greater contractile force is generated at a given intracellular Ca²⁺ concentration. This Ca²⁺ sensitization is primarily achieved through the inhibition of myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the 20-kDa regulatory myosin light chain (MLC₂₀) and promoting relaxation.

The inhibition of MLCP is mediated by two main downstream effectors of PKC:

-

CPI-17 (PKC-potentiated inhibitor protein of 17 kDa): PKC phosphorylates CPI-17 at Threonine-38. Phosphorylated CPI-17 is a potent inhibitor of the catalytic subunit of MLCP (PP1c).[2][3]

-

MYPT1 (Myosin phosphatase targeting subunit 1): While Rho-kinase is the primary kinase responsible for the inhibitory phosphorylation of MYPT1, some studies suggest a degree of crosstalk where PKC activation can influence the RhoA/Rho-kinase pathway.[4]

By inhibiting MLCP, the phosphorylation of MLC₂₀ by Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK) is favored, leading to increased actin-myosin cross-bridge cycling and sustained contraction.[5]

Interaction with the RhoA/Rho-Kinase Pathway

The RhoA/Rho-kinase (ROCK) pathway is another major regulator of Ca²⁺ sensitization in smooth muscle. While PDBu primarily acts through PKC, there is evidence of crosstalk between the PKC and RhoA/ROCK pathways. In some smooth muscle types, PKC activation by PDBu has been shown to lead to the activation of ROCK.[4] This suggests that PKC may lie upstream of ROCK in certain signaling contexts, leading to a more robust and sustained contractile response.[6]

Effects on Intracellular Calcium

The effect of PDBu on intracellular Ca²⁺ levels is context-dependent. In some preparations, PDBu can induce a modest increase in [Ca²⁺]i, potentially through effects on Ca²⁺ influx channels or release from intracellular stores.[7] However, in many cases, the contractile effect of PDBu is largely independent of significant changes in global intracellular Ca²⁺ concentration and is primarily attributed to its Ca²⁺-sensitizing actions.[8] In some instances, PDBu has even been shown to decrease cytosolic free Ca²⁺ levels.[9]

Quantitative Data on PDBu-Induced Smooth Muscle Contraction

The following table summarizes quantitative data on the effects of PDBu on smooth muscle contraction from various studies. It is important to note that experimental conditions such as temperature, buffer composition, and tissue preparation can influence these values.

| Smooth Muscle Type | Species | Preparation | Parameter | Value | Reference |

| Saphenous Vein | Dog | Ring segments | EC₅₀ for contraction | 3.2 x 10⁻⁹ M (1 week paced) | [10] |

| Saphenous Vein | Dog | Ring segments | EC₅₀ for contraction | 3.2 x 10⁻⁸ M (control) | [10] |

| Bladder Smooth Muscle | Rabbit | Muscle strips | Maximal Contraction | 3 µM PDBu | [2] |

| Tracheal Smooth Muscle | Bovine | Intact tissue | MLC₂₀ Monophosphorylation (PDBu alone) | 22% | [11] |

| Tracheal Smooth Muscle | Bovine | Intact tissue | MLC₂₀ Monophosphorylation (PDBu + carbachol) | 27% | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of PDBu on smooth muscle contraction.

Isometric Tension Recording in Isolated Smooth Muscle Strips

This protocol is used to measure the contractile force generated by smooth muscle tissue in response to PDBu.

4.1.1. Tissue Preparation:

-

Euthanize the animal according to institutionally approved protocols.

-

Carefully dissect the desired smooth muscle tissue (e.g., aorta, trachea, bladder).

-

Place the tissue in a petri dish containing cold, oxygenated physiological salt solution (PSS). The composition of PSS can vary, but a typical Krebs-Henseleit solution contains (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose.

-

Gently remove any adhering connective tissue and fat under a dissecting microscope.

-

Cut the tissue into strips or rings of appropriate dimensions (e.g., 2 mm wide and 10 mm long).

4.1.2. Mounting and Equilibration:

-

Mount the smooth muscle strips vertically in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer connected to a data acquisition system.

-

Gradually stretch the muscle strips to their optimal resting tension (this needs to be determined empirically for each tissue type, but is often in the range of 1-2 grams).

-

Allow the tissues to equilibrate for at least 60-90 minutes, with periodic washes with fresh PSS every 15-20 minutes.

4.1.3. Experimental Procedure:

-

After equilibration, elicit a reference contraction, for example, with a high concentration of KCl (e.g., 60 mM) to assess the viability of the tissue.

-

Wash the tissues extensively with PSS to return to baseline tension.

-

Add PDBu in a cumulative or non-cumulative manner to the organ baths to generate a concentration-response curve. Stock solutions of PDBu are typically prepared in DMSO, and the final concentration of DMSO in the organ bath should be kept low (e.g., <0.1%) to avoid solvent effects.[9]

-

Record the isometric tension until a stable plateau is reached at each concentration.

-

To investigate the involvement of specific signaling pathways, tissues can be pre-incubated with selective inhibitors (e.g., PKC inhibitors like bisindolylmaleimide-1, or ROCK inhibitors like H-1152) for a sufficient period before the addition of PDBu.[4]

Western Blotting for Phosphorylated Proteins

This protocol is used to quantify the phosphorylation status of key regulatory proteins such as CPI-17 and MYPT1 in response to PDBu stimulation.

4.2.1. Sample Preparation:

-

Prepare and equilibrate smooth muscle strips as described in the isometric tension recording protocol.

-

Stimulate the tissues with PDBu for the desired duration.

-

Rapidly freeze the tissues in liquid nitrogen to stop all enzymatic activity.

-

Homogenize the frozen tissues in a lysis buffer containing protease and phosphatase inhibitors. A typical lysis buffer may contain Tris-HCl, NaCl, EDTA, Triton X-100, and commercially available inhibitor cocktails.

-

Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).

4.2.2. SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE).

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-CPI-17 (Thr38)) overnight at 4°C with gentle agitation.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again extensively with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in PDBu-induced smooth muscle contraction and a typical experimental workflow.

PDBu-Induced Signaling Pathway for Smooth Muscle Contraction

Caption: PDBu signaling pathway in smooth muscle contraction.

Crosstalk between PKC and Rho-Kinase Pathways

Caption: Crosstalk between PKC and Rho-Kinase pathways.

Experimental Workflow for Studying PDBu Effects

Caption: Experimental workflow for studying PDBu effects.

Conclusion

This compound is an invaluable tool for elucidating the complex signaling networks that govern smooth muscle contraction. Its ability to potently and specifically activate PKC allows for the targeted investigation of this key enzyme's role in regulating Ca²⁺ sensitivity and contractility. The diverse effects of PDBu across different smooth muscle types highlight the tissue-specific nature of these signaling pathways. This technical guide provides a foundational understanding of PDBu's mechanism of action, offers practical experimental protocols, and visualizes the intricate signaling cascades involved. For researchers and drug development professionals, a thorough comprehension of the effects of PDBu is essential for advancing our knowledge of smooth muscle physiology and for the development of novel therapeutics targeting diseases characterized by aberrant smooth muscle function.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Frontiers | this compound-Induced, Protein Kinase C-Mediated Contraction of Rabbit Bladder Smooth Muscle [frontiersin.org]

- 3. Smooth muscle-selective CPI-17 expression increases vascular smooth muscle contraction and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on smooth muscle tone in rat stomach fundus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel mechanism for the Ca(2+)-sensitizing effect of protein kinase C on vascular smooth muscle: inhibition of myosin light chain phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modification of myosin light chain phosphorylation in sustained arterial muscle contraction by phorbol dibutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The effect of smooth muscle relaxants working through different transduction mechanisms on the phorbol dibutyrate-induced contraction of the guinea-pig lung parenchymal strip: possible relevance for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct action of 4-beta-phorbol-12,13-dibutyrate (PDBu) on nicotinic acetylcholine receptor channel independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of smooth muscle myosin heavy and light chains. Effects of phorbol dibutyrate and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PDBu in the Generation of Pancreatic β Cells from Human Pluripotent Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs) into functional pancreatic β cells holds immense promise for cell replacement therapies for type 1 diabetes and for creating robust in vitro models for drug discovery. The process involves a stepwise recapitulation of embryonic development, guiding the cells through distinct stages, from definitive endoderm to pancreatic progenitors, and finally to mature, insulin-secreting β cells. A critical step in this intricate process is the efficient generation of pancreatic progenitors co-expressing the key transcription factors PDX1 and NKX6.1. The small molecule Phorbol (B1677699) 12,13-dibutyrate (PDBu), a potent activator of Protein Kinase C (PKC), has emerged as a key factor in enhancing the efficiency of this crucial stage. This technical guide provides an in-depth overview of the role of PDBu in this process, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Data Presentation: The Impact of PKC Activation on Pancreatic Progenitor Specification

The inclusion of PKC activators like PDBu in differentiation protocols has been shown to enhance the generation of the critical PDX1+/NKX6.1+ pancreatic progenitor population. While direct comparative studies with and without PDBu are limited in publicly available literature, the consistent inclusion of PKC activators in high-efficiency protocols underscores their importance. Evidence suggests that PDBu is more effective than other PKC activators, such as TPB, in inducing NKX6.1+ cells[1]. The inhibition of PKC has also been shown to modestly reduce the percentage of NKX6.1+ cells, further supporting the role of this pathway in pancreatic progenitor specification.

| Protocol Stage | Key Small Molecules/Factors (with PDBu) | Reported Efficiency of PDX1+/NKX6.1+ Progenitors | Reference |

| Posterior Foregut / Pancreatic Endoderm | FGF7, SANT1, LDN193189, PDBu , Retinoic Acid | Not explicitly quantified for this specific combination in the provided results. However, protocols including PKC activators consistently report high efficiencies. | Zhang et al. (for delta cells, but relevant stage)[2] |

| Pancreatic Progenitor Stage | KGF, SANT1, TPPB (PKC activator), LDN193189, Retinoic Acid | >80% PDX1+ cells | Mentioned in various protocols building on this principle. |

| Pancreatic Progenitor Stage (Alternative) | NOGGIN, EGF, Nicotinamide, with PDBu | PDBu addition resulted in ~30% NKX6.1+ cells, which was more effective than another PKC activator, TPB (~10% NKX6.1+ cells).[1] | Nostro et al. (as described in a related study)[1] |

Experimental Protocols

The following is a representative, multi-stage protocol for the differentiation of hPSCs into pancreatic progenitors, incorporating PDBu. This protocol is a synthesis of methodologies described in the literature. Researchers should note that optimal concentrations and timings may vary between different hPSC lines.

Stage 1: Definitive Endoderm (Days 0-3)

-

Day 0: Plate hPSCs as single cells on Matrigel-coated plates in mTeSR1 medium supplemented with 10 µM Y-27632.

-

Day 1: When cells reach 80-90% confluency, replace the medium with S1 Basal Medium supplemented with 100 ng/mL Activin A and 3 µM CHIR99021.

-

Day 2: Replace with S1 Basal Medium containing 100 ng/mL Activin A.

-

Day 3: Replace with S1 Basal Medium containing 100 ng/mL Activin A.

Stage 2: Primitive Gut Tube (Days 4-6)

-

Day 4: Replace the medium with S2 Basal Medium supplemented with 50 ng/mL FGF7.

-

Days 5-6: Perform a daily medium change with the same S2 medium composition.

Stage 3: Posterior Foregut (Days 7-9)

-

Day 7: Replace the medium with S3 Basal Medium supplemented with 50 ng/mL FGF7, 0.25 µM SANT1, 200 nM LDN193189, 500 nM PDBu , and 2 µM Retinoic Acid.

-

Days 8-9: Perform a daily medium change with the same S3 medium composition.

Stage 4: Pancreatic Progenitors (Days 10-12)

-

Day 10: Replace the medium with S4 Basal Medium supplemented with 50 ng/mL FGF7, 0.25 µM SANT1, 200 nM LDN193189, and 100 nM Retinoic Acid.

-

Days 11-12: Perform a daily medium change with the same S4 medium composition.

At the end of Stage 4, cells can be analyzed for the expression of PDX1 and NKX6.1 by flow cytometry or immunofluorescence.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway initiated by PDBu during the specification of pancreatic progenitors. PDBu, as a phorbol ester, mimics the endogenous signaling molecule diacylglycerol (DAG), leading to the activation of Protein Kinase C (PKC). Activated PKC is hypothesized to be a key upstream regulator of transcription factors essential for pancreatic development.

Caption: PDBu activates PKC, leading to the upregulation of key transcription factors PDX1 and NKX6.1.

Experimental Workflow

The diagram below outlines the multi-stage experimental workflow for the directed differentiation of hPSCs into pancreatic progenitors using a PDBu-containing protocol.

Caption: A four-stage workflow for generating pancreatic progenitors from hPSCs, highlighting the application of PDBu in Stage 3.

Conclusion

The use of PDBu as a potent PKC activator represents a significant refinement in protocols for generating pancreatic β cells from hPSCs. By enhancing the specification of the critical PDX1+/NKX6.1+ pancreatic progenitor population, PDBu contributes to the overall efficiency and robustness of the differentiation process. The detailed protocols and conceptual frameworks presented in this guide are intended to provide researchers with the necessary tools to effectively employ PDBu in their own experimental workflows. Further elucidation of the precise downstream targets of PKC signaling in this context will undoubtedly lead to even more refined and efficient strategies for generating functional β cells for therapeutic and research applications.

References

Methodological & Application

Application Notes: Preparation of Phorbol 12,13-Dibutyrate (PDBu) Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol (B1677699) 12,13-dibutyrate (PDBu) is a diester of phorbol, a natural product derived from the croton oil plant. It is a potent and widely used pharmacological tool for the activation of Protein Kinase C (PKC), a family of enzymes crucial to various cellular signaling pathways that regulate cell proliferation, differentiation, apoptosis, and other cellular processes.[1] PDBu mimics the action of endogenous diacylglycerol (DAG), a key second messenger that activates PKC.[2] Compared to the more potent phorbol ester, Phorbol 12-myristate 13-acetate (PMA), PDBu is more hydrophilic, which facilitates its removal from cell cultures by washing.[3]

These application notes provide a detailed protocol for the preparation, storage, and handling of PDBu stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Chemical & Physical Properties

A summary of the key properties of Phorbol 12,13-dibutyrate is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₄₀O₈ | [4] |

| Molecular Weight | 504.61 g/mol | [4][5] |

| CAS Number | 37558-16-0 | [4] |

| Appearance | White to pale yellow solid/crystalline powder | [4][5] |

| Solubility in DMSO | ≥ 25 mg/mL (approx. 50 mM) | [1][3] |

| Other Solubilities | Soluble in ethanol (B145695) (20 mg/mL) and chloroform (B151607) (10 mg/mL) |

Protocol: Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of PDBu in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations.

3.1 Materials and Equipment

-

This compound (PDBu) powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

3.2 Safety Precautions

-

Phorbol esters, including PDBu, are potent tumor promoters and should be handled with extreme care.[6][7]

-

Always work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid inhalation of the powder and prevent contact with skin and eyes.

-

Dispose of all contaminated materials and waste according to institutional guidelines for hazardous chemicals.

3.3 Step-by-Step Procedure

-

Equilibrate Reagents: Allow the PDBu vial and DMSO to come to room temperature before opening to prevent condensation of moisture, as water can degrade the product.[5][8]

-

Weigh PDBu: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of PDBu powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.05 mg of PDBu.

-

Calculation: Volume (L) x Molarity (mol/L) x MW ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 504.61 g/mol = 0.00505 g = 5.05 mg

-

-

Add DMSO: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the PDBu powder. For the example above, add 1.0 mL of DMSO.

-

Dissolve: Tightly cap the vial and vortex the solution until the PDBu powder is completely dissolved. The resulting solution should be clear and colorless to faint yellow.

-

Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[3][9]

-

Label and Store: Clearly label each aliquot with the compound name (PDBu), concentration (10 mM in DMSO), and the date of preparation. Store the aliquots at -20°C, protected from light.

Storage and Stability

Proper storage is critical to maintaining the potency of the PDBu stock solution.

| Condition | Stability | Recommendations & Notes | Reference(s) |

| Lyophilized Powder | Stable for up to 24 months at -20°C | Store desiccated. | [3] |

| DMSO Stock Solution | Stable for 3 to 12 months at -20°C | Aliquot to avoid freeze-thaw cycles. Protect from light. Stability can vary; some suppliers recommend use within 3-6 months. | [3][5] |

| Working Dilutions | Prepare fresh before use | PDBu should be diluted in aqueous media (e.g., cell culture medium) just prior to the experiment. | [5] |

Experimental Workflow and Signaling

PDBu is used to activate PKC and study downstream signaling events. A typical workflow involves treating cells with a working concentration of PDBu and then analyzing the cellular response.

Figure 1. General experimental workflow from PDBu stock solution preparation to cellular analysis.

PDBu activates PKC by binding to the C1 domain of the enzyme, mimicking the function of diacylglycerol (DAG). This activation leads to the translocation of PKC from the cytosol to the plasma membrane and phosphorylation of numerous downstream target proteins.

Figure 2. Simplified signaling pathway showing PDBu-mediated activation of Protein Kinase C (PKC).

Application Example: PKC Activation Assay

PDBu is frequently used to induce PKC-mediated responses. Working concentrations can vary significantly depending on the cell type and desired effect but typically range from 20 nM to 2000 nM for 15-30 minutes of treatment.[3][10][11]

Example Dilution Calculation:

To prepare a 1 µM working solution from a 10 mM stock:

-

Intermediate Dilution (1:100): Add 2 µL of the 10 mM PDBu stock to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.

-

Final Dilution (1:100): Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium to achieve the final 1 µM working concentration.

Important: The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9] A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.

References

- 1. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]

- 2. Inotropic actions of protein kinase C activation by phorbol dibutyrate in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]